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Compound of Interest

Compound Name: (S)-3-Benzylmorpholine

Cat. No.: B1279427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the spectroscopic characteristics of

(S)-3-Benzylmorpholine. Due to the limited availability of published experimental spectra for

this specific compound, the data presented in the tables for Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopy are predicted values. These predictions are based on

established principles of spectroscopy and analysis of structurally similar compounds. The

mass spectrometry data is based on the calculated exact mass and predicted fragmentation

patterns.

Introduction
(S)-3-Benzylmorpholine is a chiral organic compound with potential applications in medicinal

chemistry and drug development. Its structure, consisting of a morpholine ring substituted with

a benzyl group at the 3-position, makes it a valuable scaffold for the synthesis of various

biologically active molecules. Accurate structural elucidation and characterization are

paramount for its use in research and development. This guide provides an in-depth summary

of the expected spectroscopic data (NMR, IR, and MS) for (S)-3-Benzylmorpholine and the

experimental protocols for their acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for (S)-3-Benzylmorpholine.
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Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

7.25 - 7.40 m 5H - Ar-H

3.85 - 4.00 m 2H - -O-CH₂-

3.60 - 3.75 m 1H - -CH-CH₂-Ph

2.80 - 3.00 m 2H - -N-CH₂-

2.60 - 2.75 m 2H - Ph-CH₂-

1.90 br s 1H - NH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

138.5 Ar-C (quaternary)

129.0 Ar-CH

128.5 Ar-CH

126.5 Ar-CH

71.0 -O-CH₂-

67.0 -O-CH₂-CH₂-N-

55.0 -CH-CH₂-Ph

46.0 -N-CH₂-

38.0 Ph-CH₂-

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3350 - 3250 Medium, Broad N-H Stretch

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch

1600, 1495, 1450 Medium to Weak Aromatic C=C Bending

1120 - 1080 Strong C-O-C Stretch (asymmetric)

750 - 700 Strong
Aromatic C-H Bending (out-of-

plane)

Table 4: Mass Spectrometry Data

m/z Ion Notes

177.1154 [M]⁺
Molecular Ion (Calculated

Exact Mass for C₁₁H₁₅NO)

178.1227 [M+H]⁺ Protonated Molecular Ion

91.0542 [C₇H₇]⁺
Tropylium ion (from cleavage

of the benzyl group)

86.0600 [C₅H₈NO]⁺
Morpholine ring fragment after

benzylic cleavage

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of (S)-3-Benzylmorpholine for ¹H NMR or 20-50 mg for ¹³C

NMR.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution

height should be around 4-5 cm.

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Acquire the spectrum using a standard pulse sequence. Typical parameters include a

spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing

the spectrum, and setting the reference (e.g., TMS at 0.00 ppm or residual solvent peak).

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling

constants.

¹³C NMR Spectroscopy Protocol:

Follow the same sample preparation and initial instrument setup as for ¹H NMR.

Acquire the spectrum using a proton-decoupled pulse sequence.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise

ratio.

Process the data similarly to the ¹H NMR spectrum, with the solvent peak used for

referencing (e.g., CDCl₃ at 77.16 ppm).
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3.2 Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the neat liquid (S)-3-Benzylmorpholine directly onto the ATR

crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The data is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

3.3 Mass Spectrometry (MS)

Sample Preparation:

Prepare a dilute solution of (S)-3-Benzylmorpholine (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas

chromatography inlet.

The sample is vaporized and then bombarded with a high-energy electron beam (typically

70 eV) to induce ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).
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The detector records the abundance of each ion.

Data Acquisition (Electrospray Ionization - ESI):

The sample solution is introduced into the ESI source via a syringe pump at a low flow

rate.

A high voltage is applied to the tip of the capillary, creating a fine spray of charged

droplets.

The solvent evaporates from the droplets, leading to the formation of gas-phase ions

(typically protonated molecules, [M+H]⁺).

The ions are then guided into the mass analyzer.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (S)-3-Benzylmorpholine.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of (S)-3-
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1279427?utm_src=pdf-body-img
https://www.benchchem.com/product/b1279427#spectroscopic-data-nmr-ir-ms-for-s-3-benzylmorpholine
https://www.benchchem.com/product/b1279427#spectroscopic-data-nmr-ir-ms-for-s-3-benzylmorpholine
https://www.benchchem.com/product/b1279427#spectroscopic-data-nmr-ir-ms-for-s-3-benzylmorpholine
https://www.benchchem.com/product/b1279427#spectroscopic-data-nmr-ir-ms-for-s-3-benzylmorpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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